

An In-depth Technical Guide to (S)-3-isopropylmorpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-isopropylmorpholine

Cat. No.: B1394529

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This guide provides a comprehensive technical overview of **(S)-3-isopropylmorpholine**, a chiral heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, applications as a pharmaceutical intermediate, analytical methodologies, and essential safety protocols. This document is designed to be a practical resource, blending established scientific principles with actionable insights for laboratory and developmental applications.

Chemical Identity and Physicochemical Properties

(S)-3-isopropylmorpholine is a substituted morpholine derivative characterized by an isopropyl group at the third position of the morpholine ring, conferring chirality to the molecule. Understanding its fundamental properties is crucial for its application in synthesis and drug design.

Chemical Structure and Identifiers

- IUPAC Name: (3S)-3-propan-2-ylmorpholine
- Molecular Formula: C₇H₁₅NO
- Molecular Weight: 129.20 g/mol
- CAS Number:

- Free Base: 77897-21-3
- Hydrochloride Salt: 218595-15-4[1][2]
- SMILES: CC(C)[C@@H]1NCCOC1

Physicochemical Data

A summary of the key physicochemical properties of **(S)-3-isopropylmorpholine** and its parent compound, morpholine, is presented in Table 1. The data for **(S)-3-isopropylmorpholine** is primarily based on predictive models and data from closely related structures due to the limited availability of specific experimental values in the literature.

Table 1: Physicochemical Properties

Property	(S)-3-isopropylmorpholine	Morpholine (for comparison)	Source(s)
Physical State	Liquid (predicted)	Colorless, hygroscopic liquid	[3][4]
Boiling Point	Not available	129 °C	[4]
Melting Point	Not available	-5 °C	[4]
Density	Not available	0.996 g/mL at 25 °C	[4]
pKa	Not available	8.33 (conjugate acid)	
LogP (predicted)	0.6308	-0.86	[3]
Topological Polar Surface Area (TPSA)	21.26 Å ²	21.26 Å ²	[3]
Solubility	Miscible with many organic solvents (predicted).	Miscible with water and many organic solvents.	[3][5]

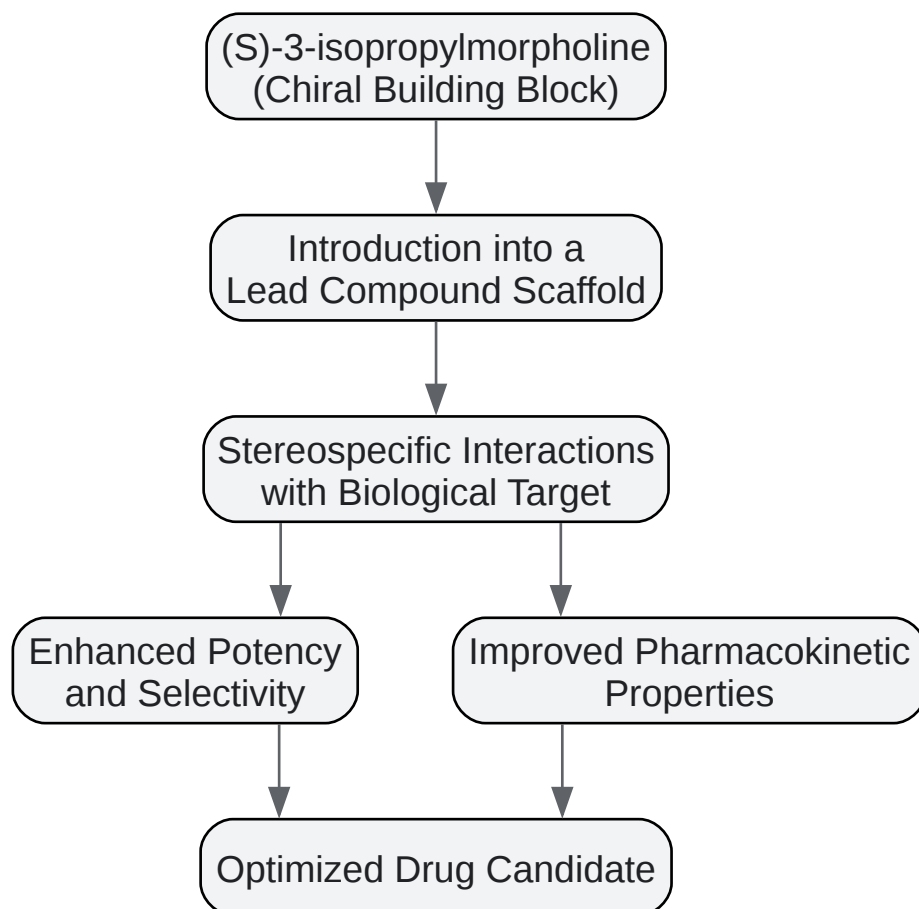
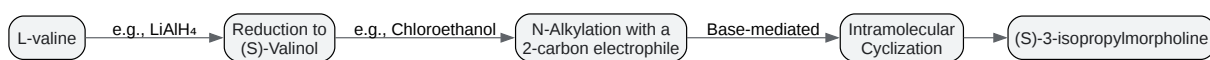
Stereoselective Synthesis of (S)-3-isopropylmorpholine

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to achieve high stereoselectivity, which are broadly applicable to the synthesis of **(S)-3-isopropylmorpholine**. The choice of synthetic route often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Chiral Pool Synthesis from Amino Acids

One of the most elegant approaches to chiral morpholines is the use of readily available chiral starting materials, such as amino acids. L-valine, which possesses the required (S)-stereochemistry and isopropyl group, is an ideal precursor for **(S)-3-isopropylmorpholine**.

Workflow: Chiral Pool Synthesis from L-valine



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- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-3-isopropylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394529#s-3-isopropylmorpholine-cas-number-information]

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